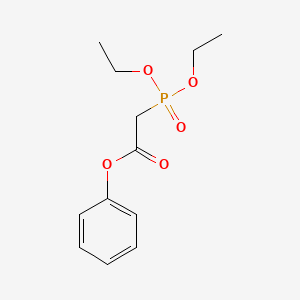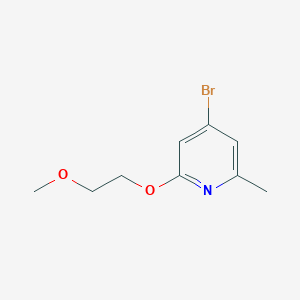
4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine is an organic compound with the molecular formula C9H12BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine typically involves the bromination of 2-(2-methoxyethoxy)-6-methylpyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of 4-substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the methoxyethoxy group can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-(2-methoxyethoxy)anisole: Similar structure but with an anisole group instead of a pyridine ring.
4-Bromo-2-(2-methoxyethoxy)benzonitrile: Contains a benzonitrile group, differing in its aromatic core.
4-Bromo-2-(2-methoxyethoxy)thiazole: Features a thiazole ring instead of a pyridine ring.
Uniqueness
4-Bromo-2-(2-methoxyethoxy)-6-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which can impart distinct chemical and biological properties. Its combination of a bromine atom and a methoxyethoxy group makes it a versatile intermediate for further functionalization and application in various fields.
Propiedades
Fórmula molecular |
C9H12BrNO2 |
|---|---|
Peso molecular |
246.10 g/mol |
Nombre IUPAC |
4-bromo-2-(2-methoxyethoxy)-6-methylpyridine |
InChI |
InChI=1S/C9H12BrNO2/c1-7-5-8(10)6-9(11-7)13-4-3-12-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MWZVLUWVUQQIRS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OCCOC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


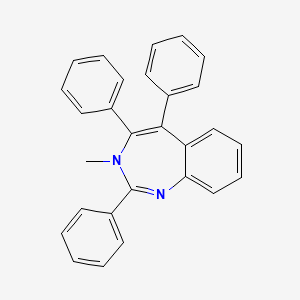

![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/structure/B14128303.png)

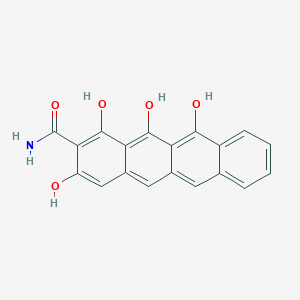




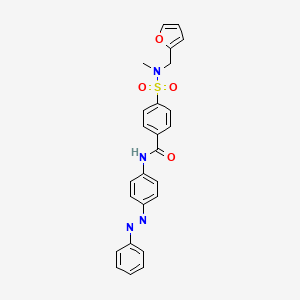
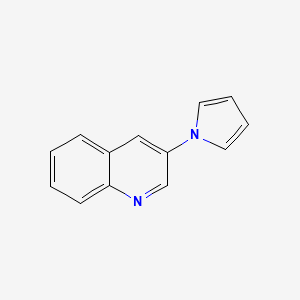
![3-[(4-Hydroxy-3,5-dimethylphenyl)methyl]-2,4,6-trimethylphenol](/img/structure/B14128360.png)

